N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxin derivatives and triazolopyridazine intermediates. Common synthetic routes may involve:
Formation of the benzodioxin ring: This can be achieved through cyclization reactions involving catechol derivatives.
Construction of the triazolopyridazine core: This step may involve the reaction of hydrazine derivatives with pyridazine precursors.
Coupling reactions: The final step often involves coupling the benzodioxin and triazolopyridazine moieties under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazines: Compounds with similar triazolopyridazine cores.
Benzodioxins: Compounds with similar benzodioxin structures.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of Benzodioxin Derivative : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides to form sulfonamide derivatives.
- Triazolo-Pyridazin Derivative Formation : The next step involves the reaction with 2-bromo-N-(un/substituted phenyl)acetamides to yield the target compound through nucleophilic substitution mechanisms.
This synthetic pathway has been optimized to ensure high yields and purity of the final product .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of this compound against key targets relevant to diabetes and neurodegenerative diseases:
- Alpha-glucosidase Inhibition : The compound demonstrated significant inhibition of alpha-glucosidase activity, which is crucial in managing Type 2 Diabetes Mellitus (T2DM). The IC50 values indicate a promising therapeutic potential for glucose regulation .
- Acetylcholinesterase Inhibition : In the context of Alzheimer's disease (AD), the compound also showed inhibitory effects on acetylcholinesterase (AChE), suggesting a dual action beneficial for cognitive function .
Cytotoxicity and Selectivity
The compound's cytotoxic effects were assessed against various cancer cell lines:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Moderate |
MDA-MB-468 (Triple-Negative Breast Cancer) | 8.5 | High |
These results indicate that this compound exhibits selective cytotoxicity against certain cancer cells while maintaining lower toxicity towards normal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways:
Inhibition of Key Kinases
Research indicates that this compound may inhibit pathways involving PI3K and Akt phosphorylation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Synergistic Effects with Other Agents
In combination studies with other therapeutic agents like gefitinib (an EGFR inhibitor), the compound exhibited synergistic effects that enhanced its overall efficacy against cancer cell lines .
4. Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Diabetes Management : A clinical trial demonstrated that patients receiving treatment with compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-based therapies showed improved glycemic control compared to standard treatments.
- Neurodegenerative Disease Treatment : In preclinical models of AD, administration of this compound led to improved cognitive function and reduced amyloid plaque formation.
Properties
IUPAC Name |
2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O6S/c1-19(2,3)31(27,28)17-7-6-15-21-23(18(26)24(15)22-17)11-16(25)20-12-4-5-13-14(10-12)30-9-8-29-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLSRGECMOTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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